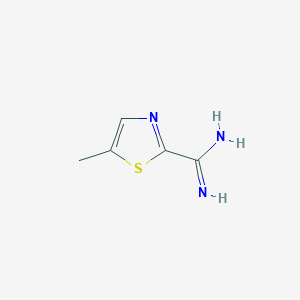![molecular formula C12H20N2 B13028000 (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13028000.png)
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-dinitrobenzene, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm.
Another approach involves the reductive amination of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-dione with ammonia or an amine in the presence of a reducing agent such as sodium borohydride. This reaction is usually conducted in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: Further reduction can lead to the formation of the corresponding amine or alkane derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are typically performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Amine or alkane derivatives.
Substitution: Various substituted derivatives depending on the nature of the nucleophile.
Scientific Research Applications
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals, including dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-dinitrobenzene: A precursor in the synthesis of (1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine.
(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-dione: Another precursor used in the reductive amination route.
This compound derivatives: Various substituted derivatives with different functional groups.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a tert-butyl group and an ethane-1,2-diamine moiety
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8,13-14H2,1-3H3/t11-/m0/s1 |
InChI Key |
CUGFGTWPUAZCMS-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CN)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


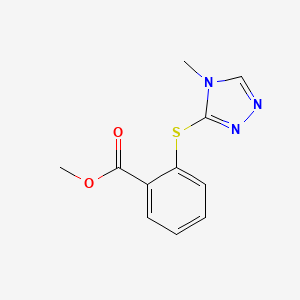

![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)
![Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13027942.png)

![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
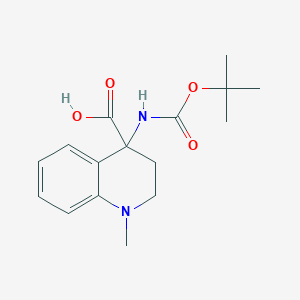
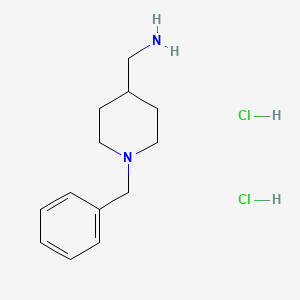

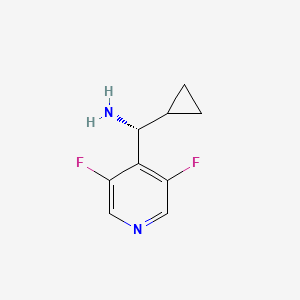
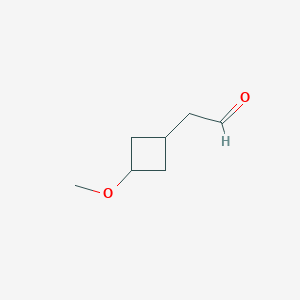
![7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13027983.png)
![3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B13027986.png)
